3-Methyl-2-phenylhexanenitrile
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Overview
Description
3-Methyl-2-phenylhexanenitrile is an organic compound with the molecular formula C13H17N It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a hexane chain substituted with a methyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-phenylhexanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method is the alkylation of benzyl cyanide with 3-methyl-2-bromopentane in the presence of a strong base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired nitrile compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-phenylhexanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitate nucleophilic substitution.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-2-phenylhexanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Methyl-2-phenylhexanenitrile exerts its effects depends on the specific context of its application. In chemical reactions, the nitrile group acts as a reactive site for various transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenylhexanenitrile: Similar structure but lacks the methyl substitution.
3-Ethyl-2-methyl-5-phenylbenzoxazolium methyl sulfate: Contains a benzoxazolium ring instead of a nitrile group.
Methyl 3-ethyl-2-iodobenzoate: Features an ester group and an iodine atom.
Uniqueness
3-Methyl-2-phenylhexanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
26887-10-5 |
---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
3-methyl-2-phenylhexanenitrile |
InChI |
InChI=1S/C13H17N/c1-3-7-11(2)13(10-14)12-8-5-4-6-9-12/h4-6,8-9,11,13H,3,7H2,1-2H3 |
InChI Key |
ZRGXBDHLUXOPLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
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